N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide
Description
N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a pyridine ring, a chlorinated phenyl group, and a cyclopropyl-substituted pyrrolidine moiety.
Properties
IUPAC Name |
N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-11-13(3-6-18(15)25-14-7-9-21-10-8-14)22-19(24)17-5-4-16(23-17)12-1-2-12/h3,6-12,16-17,23H,1-2,4-5H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYQYKUFDLTRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(N2)C(=O)NC3=CC(=C(C=C3)OC4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step often involves the chlorination of a pyridine derivative to introduce the chlorine atom at the desired position.
Coupling Reaction: The chlorinated pyridine is then coupled with a phenol derivative through an etherification reaction to form the pyridin-4-yloxyphenyl intermediate.
Cyclopropylation: The intermediate undergoes cyclopropylation to introduce the cyclopropyl group.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring and the carboxamide group through a series of cyclization and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide: can be compared with other pyridine-based compounds and carboxamides.
Neratinib: An irreversible inhibitor of the HER-2 receptor tyrosine kinase, which shares structural similarities with the compound .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a chlorinated pyridine ring and a cyclopropyl-substituted pyrrolidine moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
